molecular formula C7H4FNSe B14386413 3-Fluorophenyl selenocyanate CAS No. 88218-94-4

3-Fluorophenyl selenocyanate

Cat. No.: B14386413
CAS No.: 88218-94-4
M. Wt: 200.08 g/mol
InChI Key: AZXKIAHBQQLVEN-UHFFFAOYSA-N
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Description

3-Fluorophenyl selenocyanate: is an organic compound that contains a fluorine atom attached to a phenyl ring, which is further bonded to a selenocyanate group (-SeCN).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorophenyl selenocyanate typically involves the reaction of 3-fluorophenyl halides with potassium selenocyanate (KSeCN) under specific conditions. One common method includes the use of a solvent such as acetonitrile (MeCN) and a catalyst to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 3-Fluorophenyl selenocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield selenoxide or selenone derivatives, while reduction can produce selenols .

Scientific Research Applications

Chemistry: 3-Fluorophenyl selenocyanate is used as a building block in organic synthesis, particularly in the formation of more complex selenium-containing compounds. It is also employed in the study of reaction mechanisms involving selenium .

Biology and Medicine: In biological and medicinal research, this compound has shown potential as an anticancer agent. It exhibits cytotoxic activity against various cancer cell lines, making it a candidate for further investigation in cancer therapy .

Industry: The compound is used in the development of new materials with unique properties, such as enhanced conductivity or catalytic activity. It is also explored for its potential in creating advanced pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 3-Fluorophenyl selenocyanate in biological systems involves its interaction with cellular components. The selenocyanate group can generate reactive selenium species, which can induce oxidative stress in cancer cells, leading to apoptosis (programmed cell death). This compound targets specific molecular pathways involved in cell proliferation and survival, making it effective in inhibiting cancer cell growth .

Comparison with Similar Compounds

Comparison: 3-Fluorophenyl selenocyanate is unique due to the presence of the fluorine atom, which can influence its reactivity and biological activity. Compared to other selenocyanates, it may exhibit different pharmacokinetic properties and enhanced stability. The fluorine atom can also affect the compound’s ability to interact with biological targets, potentially leading to improved efficacy in certain applications .

Properties

CAS No.

88218-94-4

Molecular Formula

C7H4FNSe

Molecular Weight

200.08 g/mol

IUPAC Name

(3-fluorophenyl) selenocyanate

InChI

InChI=1S/C7H4FNSe/c8-6-2-1-3-7(4-6)10-5-9/h1-4H

InChI Key

AZXKIAHBQQLVEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[Se]C#N)F

Origin of Product

United States

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